molecular formula C4HBr2NO2S B6595088 4,5-Dibromothiazole-2-carboxylic acid CAS No. 1806352-39-5

4,5-Dibromothiazole-2-carboxylic acid

Cat. No.: B6595088
CAS No.: 1806352-39-5
M. Wt: 286.93 g/mol
InChI Key: SVIALNSOTAHLGN-UHFFFAOYSA-N
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Description

4,5-Dibromothiazole-2-carboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromothiazole-2-carboxylic acid typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the dibrominated product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromothiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation or reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed:

  • Substituted thiazole derivatives with various functional groups.
  • Oxidized or reduced thiazole compounds.
  • Coupled products with extended aromatic or aliphatic chains.

Scientific Research Applications

4,5-Dibromothiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates with antimicrobial, antifungal, and anticancer properties.

    Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical structures.

    Biological Research: The compound is employed in studies investigating the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4,5-dibromothiazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through various mechanisms:

    Enzyme Inhibition: The thiazole ring can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: The compound may interact with cellular receptors, altering signal transduction pathways and influencing cellular responses.

    DNA Intercalation: The aromatic structure of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

4,5-Dibromothiazole-2-carboxylic acid can be compared with other thiazole derivatives to highlight its uniqueness:

    2,5-Dibromothiazole: Similar in structure but lacks the carboxylic acid group, which affects its reactivity and applications.

    4,5-Dichlorothiazole-2-carboxylic Acid: Contains chlorine atoms instead of bromine, leading to different chemical properties and reactivity.

    Thiazole-2-carboxylic Acid: Lacks the bromine substituents, resulting in different electronic and steric effects.

These comparisons emphasize the distinct chemical and physical properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,5-dibromo-1,3-thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-1-2(6)10-3(7-1)4(8)9/h(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIALNSOTAHLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281615
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806352-39-5
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806352-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiazolecarboxylic acid, 4,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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